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molecular formula C8H7NO3 B8732174 6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B8732174
M. Wt: 165.15 g/mol
InChI Key: HOCJDKCIZQKRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902252B2

Procedure details

The title compound was synthesized from ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (90 mg, 0.47 mmol) and lithium hydroxide monohydrate (78 mg, 1.86 mmol) according to General Procedure 7 (56 mg, 77%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 2.84-2.91 (4H), 6.73 (s, 1H); LCMS-MS (ESI+) 165.8 (M+H); HPLC (UV=100%), (ELSD=100%).
Quantity
90 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
78 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2[NH:7][C:8]([C:10]([O:12]CC)=[O:11])=[CH:9][C:5]=2[CH2:4][CH2:3]1.O.[OH-].[Li+]>>[O:1]=[C:2]1[C:6]2[NH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:5]=2[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
O=C1CCC2=C1NC(=C2)C(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
78 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=C1NC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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